molecular formula C14H14N2 B13404614 (Dimethylamino)(1-naphthyl)acetonitrile CAS No. 885-22-3

(Dimethylamino)(1-naphthyl)acetonitrile

Cat. No.: B13404614
CAS No.: 885-22-3
M. Wt: 210.27 g/mol
InChI Key: IQENPHLYJGUASO-UHFFFAOYSA-N
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Description

(Dimethylamino)(1-naphthyl)acetonitrile is an organic compound with the molecular formula C14H14N2 It consists of a naphthalene ring substituted with a dimethylamino group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethylamino)(1-naphthyl)acetonitrile typically involves the reaction of 1-naphthylacetonitrile with dimethylamine. One common method is the nucleophilic substitution reaction where 1-naphthylacetonitrile is treated with dimethylamine in the presence of a suitable base, such as sodium hydride, under anhydrous conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(Dimethylamino)(1-naphthyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of amines or other reduced products.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in tetrahydrofuran or other inert solvents.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted naphthylacetonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

(Dimethylamino)(1-naphthyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Dimethylamino)(1-naphthyl)acetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The dimethylamino group can enhance its binding affinity to certain targets, while the nitrile group can participate in various chemical reactions within the biological environment.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthylacetonitrile: Lacks the dimethylamino group, making it less reactive in certain nucleophilic substitution reactions.

    (Dimethylamino)acetonitrile: Lacks the naphthalene ring, resulting in different chemical properties and applications.

Uniqueness

(Dimethylamino)(1-naphthyl)acetonitrile is unique due to the presence of both the dimethylamino group and the naphthalene ring, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions in various research and industrial contexts.

Properties

CAS No.

885-22-3

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

2-(dimethylamino)-2-naphthalen-1-ylacetonitrile

InChI

InChI=1S/C14H14N2/c1-16(2)14(10-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,1-2H3

InChI Key

IQENPHLYJGUASO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C#N)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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